

# 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid structure elucidation

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## Compound of Interest

Compound Name: 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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An In-Depth Technical Guide to the Structure Elucidation of **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid**

## Introduction: The Significance of the Pyrazolopyridine Scaffold

The 1H-pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Fused nitrogen-containing heterocycles, such as pyrazolopyridines, are of considerable interest due to their diverse biological activities and structural similarities to endogenous molecules like purines.<sup>[1][2]</sup> Derivatives of this family have been investigated as potential inhibitors for various enzymes and receptors, playing a role in the development of therapeutics for oncology, inflammation, and neurological disorders.<sup>[3][4][5]</sup> **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid**, with its CAS Number 932702-11-9, serves as a crucial building block for the synthesis of more complex, biologically active compounds.<sup>[6][7][8]</sup>

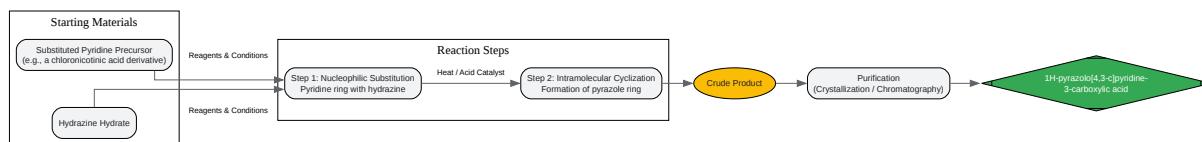
The unambiguous determination of its molecular structure is the foundational step upon which all subsequent research and development rests. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in drug discovery pipelines. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this molecule, grounded in the principles of spectroscopic analysis. We will explore not just the "what" but the "why" of each analytical step, providing a robust framework

for researchers in the field. The process relies on the combined use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques to build a cohesive and verifiable structural model.

## Contextual Framework: A Plausible Synthetic Route

While numerous synthetic pathways to pyrazolopyridine cores exist, a common strategy involves the cyclization of a substituted pyridine precursor with a hydrazine derivative.[2][9] Understanding the synthesis is critical for structure elucidation as it informs the expected molecular formula and predicts potential isomeric impurities that could complicate spectral analysis.

A generalized workflow for synthesizing a pyrazolopyridine skeleton is outlined below. The specific precursors for **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** would be selected to yield the desired substitution pattern.



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Caption: Generalized synthetic workflow for pyrazolopyridine formation.

## Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The first stage of elucidation establishes the basic molecular properties: its mass, elemental composition, and the functional groups present.

## Mass Spectrometry (MS): Defining the Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.<sup>[10]</sup> For **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** ( $C_7H_5N_3O_2$ ), High-Resolution Mass Spectrometry (HRMS) is superior to standard MS as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.<sup>[10][11]</sup>

Expected HRMS (ESI+) Result: The calculated exact mass for the protonated molecule  $[M+H]^+$  is 164.04545. An experimental result within a narrow tolerance (e.g.,  $\pm 5$  ppm) of this value confirms the molecular formula  $C_7H_5N_3O_2$ .

Fragmentation Analysis: Electron Ionization (EI) or tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that provide clues to the molecule's structure.<sup>[12]</sup> <sup>[13]</sup> For this pyrazolopyridine, key fragmentation events would likely include:

- Loss of  $CO_2$  (44 Da): A characteristic fragmentation of carboxylic acids, leading to a fragment ion  $[M-CO_2]^+$ .
- Loss of  $HCN$  (27 Da): Common in nitrogen-containing heterocyclic rings.<sup>[12]</sup>
- Sequential losses: Subsequent fragmentation of the remaining fused ring structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.<sup>[10]</sup>
- Instrument Calibration: Calibrate the mass spectrometer (e.g., a qTOF-MS) using a known standard to ensure high mass accuracy.<sup>[11]</sup>
- Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the pyridine and pyrazole rings are readily protonated.
- Data Acquisition: Acquire the spectrum in full scan mode over a relevant mass range (e.g.,  $m/z$  50-500).
- Analysis: Identify the  $[M+H]^+$  peak and use the instrument's software to calculate the elemental composition based on the measured exact mass.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within a molecule, making it an excellent tool for rapidly identifying key functional groups.[\[14\]](#) The spectrum of **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** is expected to show distinct absorptions characteristic of both the carboxylic acid and the aromatic heterocyclic core.[\[15\]](#)[\[16\]](#)

### Expected IR Absorption Data

Frequency Range (cm <sup>-1</sup> )	Bond Vibration	Functional Group Assignment
3300 - 2500 (very broad)	O-H stretch	Carboxylic Acid O-H <a href="#">[17]</a> <a href="#">[18]</a>
~3100 (broad)	N-H stretch	Pyrazole N-H
~1710 (strong, sharp)	C=O stretch	Carboxylic Acid C=O (dimeric) <a href="#">[17]</a> <a href="#">[18]</a>
1600 - 1450	C=C and C=N stretches	Aromatic/Heteroaromatic Rings <a href="#">[11]</a>
1300 - 1200	C-O stretch	Carboxylic Acid C-O

**Causality of Spectral Features:** The O-H stretch of the carboxylic acid is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[\[17\]](#) The C=O stretch appears at a relatively low frequency (~1710 cm<sup>-1</sup>) because this same hydrogen bonding (dimerization) weakens the carbonyl double bond.[\[17\]](#)

## Part 2: Definitive Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[\[19\]](#) A combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D NMR experiments is required for an unambiguous assignment.[\[20\]](#)

## <sup>1</sup>H NMR Spectroscopy: Mapping the Proton Skeleton

The  $^1\text{H}$  NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. For **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid**, we expect to see signals for the three protons on the pyridine ring, the N-H proton of the pyrazole, and the O-H proton of the carboxylic acid.

Predicted  $^1\text{H}$  NMR  
Data (in  $\text{DMSO-d}_6$ )

Proton Assignment	Predicted Shift ( $\delta$ , ppm)	Multiplicity	Rationale
H-1 (N-H)	13.5 - 14.5	broad singlet	Pyrazole N-H, exchangeable.
H-4	~7.8	doublet (d)	Coupled to H-6.
H-6	~7.5	doublet (d)	Coupled to H-4.
H-7	~8.8	singlet (s)	Adjacent to pyridine N, deshielded.
COOH	12.0 - 13.0	very broad singlet	Acidic proton, exchangeable.[17]

Note: Chemical shifts are predictive and can vary with solvent and concentration.  $\text{DMSO-d}_6$  is a common solvent for this type of molecule, allowing for the observation of exchangeable N-H and O-H protons.

Expert Interpretation:

- The proton at the C7 position is expected to be the most deshielded (highest chemical shift) of the ring protons due to the strong electron-withdrawing inductive effect of the adjacent pyridine nitrogen atom.[19]
- The protons at C4 and C6 will appear as doublets due to coupling with each other. The specific coupling constant ( $J$ -value) will confirm their ortho relationship.
- The broadness of the N-H and COOH signals is due to chemical exchange with the solvent and quadrupole broadening from the adjacent nitrogen.

## <sup>13</sup>C NMR Spectroscopy: Characterizing the Carbon Framework

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments in the molecule.

### Predicted <sup>13</sup>C NMR Data (in DMSO-d<sub>6</sub>)

Carbon Assignment	Predicted Shift ( $\delta$ , ppm)
C=O (Carboxyl)	165 - 175[17][21]
C3	~140
C3a	~125
C4	~115
C6	~130
C7	~150
C7a	~145

### Expert Interpretation:

- The carboxyl carbon (C=O) is the most deshielded, appearing furthest downfield.[21]
- The C7 carbon, directly attached to the electronegative nitrogen, will be significantly downfield compared to other C-H carbons.[22]
- Quaternary carbons (C3, C3a, C7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

## 2D NMR: Confirming Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments are required to definitively prove the atomic connectivity and validate the proposed structure.

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A clear cross-peak between the signals for H4 and H6 would

definitively confirm their connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly attached to. It allows for the unambiguous assignment of the protonated carbons (C4, C6, C7).
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the mapping of the entire molecular skeleton, including the quaternary carbons.

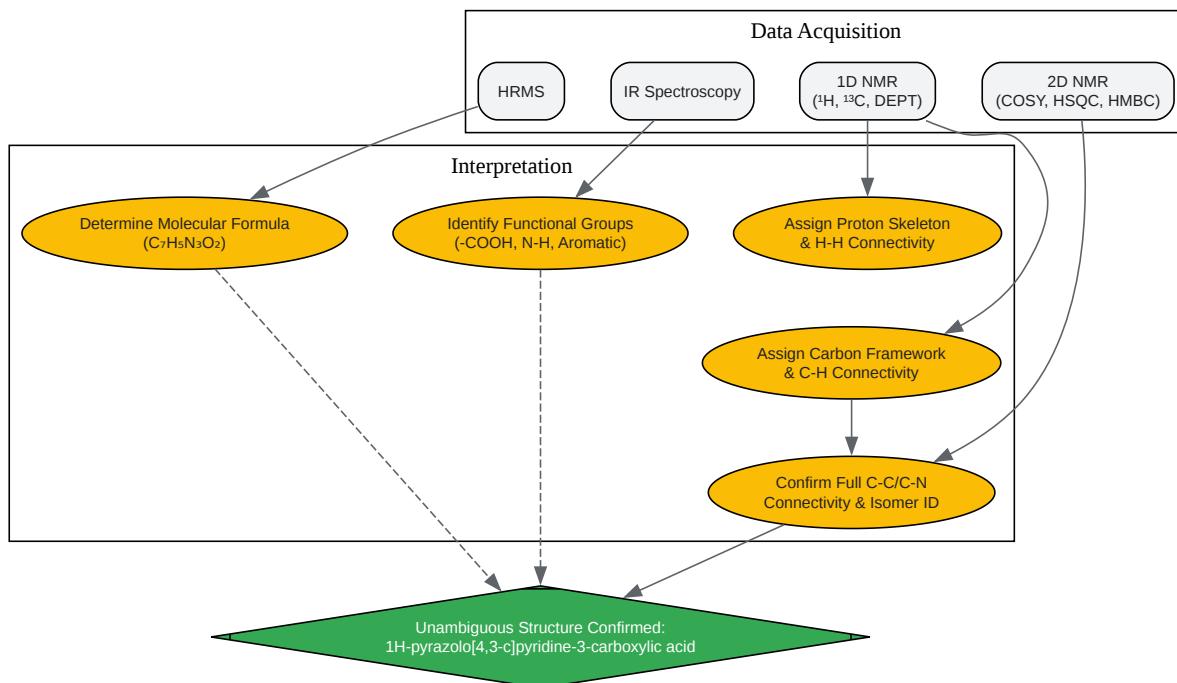
Caption: Key expected HMBC correlations for structural confirmation.

Key HMBC Correlations for Verification:

- A correlation from H7 to the quaternary carbon C7a and the protonated carbon C6 confirms the arrangement around the pyridine nitrogen.
- A correlation from H4 to the quaternary carbon C3a links the pyridine and pyrazole rings at that specific junction.
- A correlation from the pyrazole N-H proton to both C3 and C7a would unequivocally confirm the [4,3-c] fusion of the ring system.

## Integrated Structure Elucidation Workflow

The power of this process lies not in any single technique, but in the integration of all data points to build an irrefutable case for the structure.



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Caption: Integrated workflow for structure elucidation.

## Conclusion

The structural elucidation of **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** is a systematic process that relies on the synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry establishes the elemental formula, while infrared spectroscopy provides a quick confirmation of essential functional groups. The definitive and unambiguous assignment, however, is achieved through a comprehensive analysis of 1D and 2D NMR data. The combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , COSY, HSQC, and particularly HMBC spectra allows for the

complete and verifiable mapping of the atomic connectivity, distinguishing it from other potential isomers. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for the use of this important molecule in research and drug discovery.

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